

Dimethyl 4-Methoxypyridine-2,6-dicarboxylate: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: dimethyl 4-methoxypyridine-2,6-dicarboxylate

Cat. No.: B010923

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Dimethyl 4-methoxypyridine-2,6-dicarboxylate is a heterocyclic organic compound featuring a central pyridine ring substituted with two methoxycarbonyl groups at the 2 and 6 positions and a methoxy group at the 4 position. This molecule belongs to the broader class of pyridine-2,6-dicarboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry and drug development.^[1] The pyridine-2,6-dicarboxylate core is a well-known chelating agent for various metal ions and its derivatives have been explored for a range of biological activities, including antimicrobial and anticancer properties.^[1] This technical guide provides a comprehensive overview of the available literature on **dimethyl 4-methoxypyridine-2,6-dicarboxylate**, focusing on its synthesis, chemical properties, and potential applications in drug discovery.

Chemical Properties and Data

A summary of the key chemical identifiers and computed properties for **dimethyl 4-methoxypyridine-2,6-dicarboxylate** is provided in the table below.

Property	Value	Source
IUPAC Name	dimethyl 4-methoxypyridine-2,6-dicarboxylate	PubChem
CAS Number	19872-93-6	PubChem[2]
Molecular Formula	C10H11NO5	PubChem[2]
Molecular Weight	225.20 g/mol	PubChem[2]
Canonical SMILES	COC1=CC(=NC(=C1)C(=O)OC)C(=O)OC	PubChem[2]
InChI Key	NFIRNYBABWFVNL-UHFFFAOYSA-N	PubChem[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **dimethyl 4-methoxypyridine-2,6-dicarboxylate** is not extensively reported in the primary literature, a plausible and chemically sound synthetic route can be proposed based on the synthesis of its precursors and related compounds. A likely pathway involves the nucleophilic aromatic substitution of a suitable leaving group, such as a chloro group, at the 4-position of a pyridine-2,6-dicarboxylate scaffold with a methoxide source.

A key intermediate for this proposed synthesis is dimethyl 4-chloropyridine-2,6-dicarboxylate. The synthesis of this precursor has been described, starting from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).

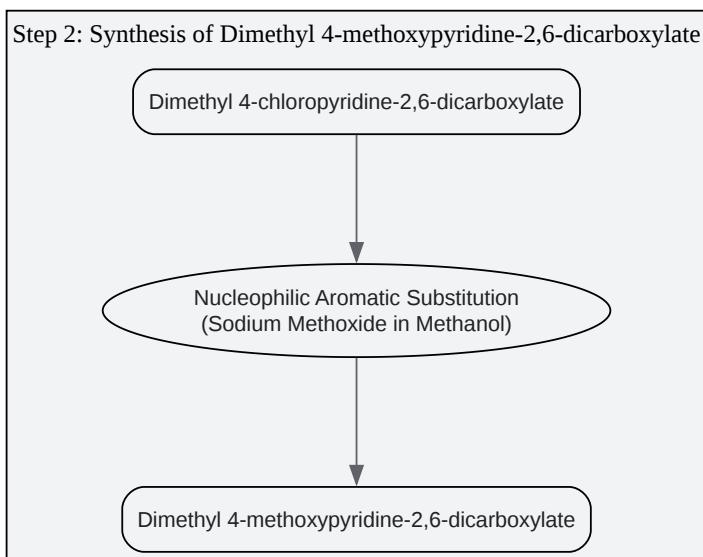
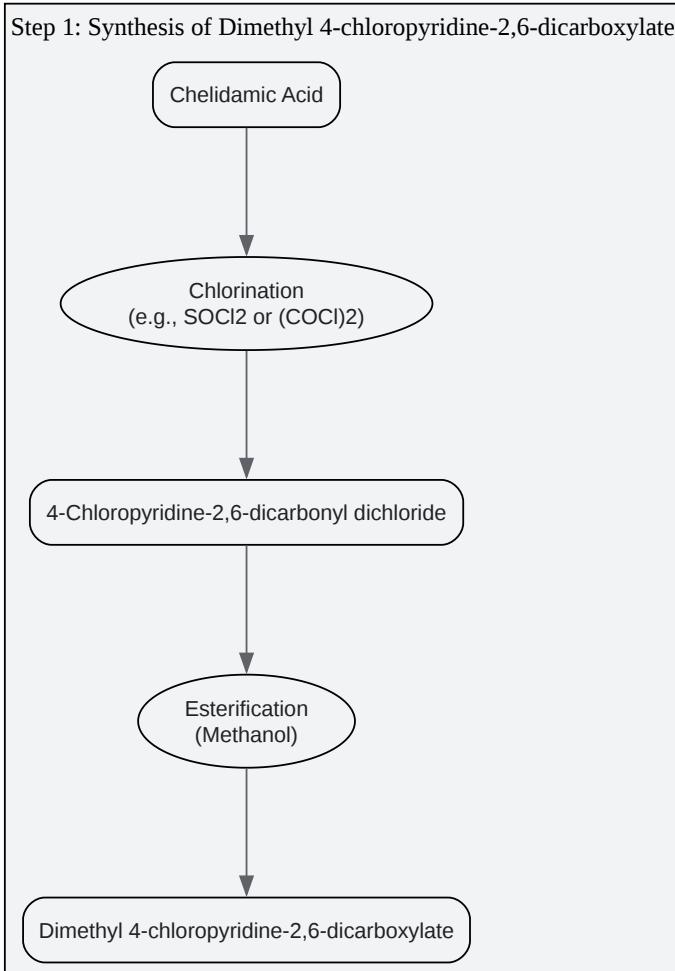
Proposed Synthesis of Dimethyl 4-Methoxypyridine-2,6-dicarboxylate

The proposed synthesis involves a two-step process starting from the commercially available chelidamic acid.

Step 1: Synthesis of Dimethyl 4-chloropyridine-2,6-dicarboxylate

This step involves the conversion of the hydroxyl group of chelidamic acid to a chloro group and subsequent esterification of the carboxylic acids. While a direct one-pot conversion is not explicitly detailed, a multi-step approach via the formation of 4-chloropyridine-2,6-dicarbonyl dichloride is a viable route. A convenient multigram synthesis of 4-chloropyridine-2,6-dicarbonyl dichloride has been reported.^[3] This can then be reacted with methanol to yield the desired dimethyl ester.

Experimental Protocol (Adapted from related syntheses):



- Chlorination of Chelidamic Acid: Chelidamic acid is reacted with a chlorinating agent like thionyl chloride or oxalyl chloride to form 4-chloropyridine-2,6-dicarbonyl dichloride.^[3]
- Esterification: The resulting diacyl chloride is then carefully reacted with anhydrous methanol in the presence of a non-nucleophilic base to yield dimethyl 4-chloropyridine-2,6-dicarboxylate.

Step 2: Nucleophilic Aromatic Substitution to form **Dimethyl 4-Methoxypyridine-2,6-dicarboxylate**

Proposed Experimental Protocol:

- To a solution of dimethyl 4-chloropyridine-2,6-dicarboxylate in anhydrous methanol, add a solution of sodium methoxide in methanol.
- The reaction mixture is stirred, likely at an elevated temperature, and monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

The following diagram illustrates the proposed synthetic workflow.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthetic workflow for **dimethyl 4-methoxypyridine-2,6-dicarboxylate**.

Spectroscopic Data

While a detailed, published spectral analysis of **dimethyl 4-methoxypyridine-2,6-dicarboxylate** is not readily available, PubChem indicates the existence of ^1H NMR and IR spectra.^[2] Based on the structure and data from related compounds, the following characteristic signals can be anticipated:

Expected ^1H NMR Signals (in CDCl_3):

- A singlet for the two equivalent aromatic protons on the pyridine ring.
- A singlet for the methoxy protons at the 4-position.
- A singlet for the six equivalent protons of the two methoxycarbonyl groups.

Expected ^{13}C NMR Signals (in CDCl_3):

- Signals for the quaternary carbons of the pyridine ring.
- Signals for the CH carbons of the pyridine ring.
- A signal for the methoxy carbon.
- A signal for the ester carbonyl carbons.
- A signal for the ester methoxy carbons.

Expected IR Spectral Data (KBr pellet):

- Strong absorption bands corresponding to the C=O stretching of the ester groups.
- Bands corresponding to C-O stretching of the ester and ether groups.
- Aromatic C-H and C=C/C=N stretching vibrations.

Biological Activity and Drug Development Potential

Currently, there is a lack of specific published data on the biological activity of **dimethyl 4-methoxypyridine-2,6-dicarboxylate**. However, the pyridine-2,6-dicarboxylic acid scaffold is a privileged structure in medicinal chemistry. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities.

The pyridine-2,6-dicarboxamide moiety, which can be synthesized from the corresponding dicarboxylate, is an excellent chelating agent for metal ions and has been incorporated into molecules with antimicrobial and anticancer properties.^[1] The ability of these compounds to interact with biological targets is often attributed to their rigid structure and the presence of hydrogen bond donors and acceptors.

Given the established biological relevance of the parent scaffold, **dimethyl 4-methoxypyridine-2,6-dicarboxylate** represents a valuable starting point for the synthesis of novel compounds for biological screening. The methoxy group at the 4-position can influence the electronic properties and conformation of the molecule, potentially leading to new structure-activity relationships.

Future Research Directions

The current literature on **dimethyl 4-methoxypyridine-2,6-dicarboxylate** presents several opportunities for further research:

- Development and Publication of a Detailed Synthetic Protocol: A robust and well-characterized synthesis of this compound would be of great value to the research community.
- Comprehensive Spectroscopic and Structural Analysis: Full characterization using modern analytical techniques, including 1D and 2D NMR, mass spectrometry, and single-crystal X-ray diffraction, would provide a definitive structural understanding.
- Exploration of Biological Activity: Screening of **dimethyl 4-methoxypyridine-2,6-dicarboxylate** and its derivatives against a range of biological targets, such as enzymes and receptors, could uncover novel therapeutic applications.

- **Synthesis of Derivatives:** The ester functionalities provide a handle for the synthesis of a library of derivatives, such as amides and other esters, which could be explored for their biological properties.

Conclusion

Dimethyl 4-methoxypyridine-2,6-dicarboxylate is a chemical entity with potential for further exploration in the field of drug discovery. While specific data on its synthesis and biological activity are currently limited in the public domain, its structural relationship to the biologically relevant pyridine-2,6-dicarboxylic acid scaffold suggests that it is a promising building block for the development of new therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 4-Methoxypyridine-2,6-dicarboxylic Acid|CAS 52062-26-7 [benchchem.com]
2. 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester | C10H11NO5 | CID 140622 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. researchgate.net [researchgate.net]

• To cite this document: BenchChem. [Dimethyl 4-Methoxypyridine-2,6-dicarboxylate: A Technical Review for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b010923#dimethyl-4-methoxypyridine-2-6-dicarboxylate-literature-review-and-key-papers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com